![molecular formula C20H22IN3O3S2 B320376 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide](/img/structure/B320376.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group, a phenylcarbamothioyl group, and an iodobenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexylsulfamoyl group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl intermediate.
Attachment of the phenylcarbamothioyl group: The cyclohexylsulfamoyl intermediate is then reacted with a phenyl isothiocyanate to introduce the phenylcarbamothioyl group.
Introduction of the iodobenzamide moiety: Finally, the compound is reacted with 2-iodobenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The iodobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C20H22IN3O3S2 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide |
InChI |
InChI=1S/C20H22IN3O3S2/c21-18-9-5-4-8-17(18)19(25)23-20(28)22-14-10-12-16(13-11-14)29(26,27)24-15-6-2-1-3-7-15/h4-5,8-13,15,24H,1-3,6-7H2,(H2,22,23,25,28) |
InChI Key |
IUIRCPPYUJHIOP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


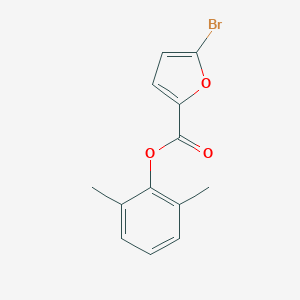
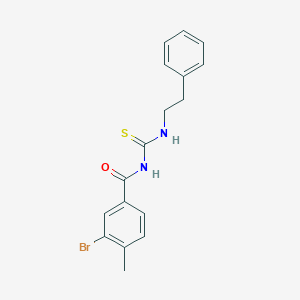
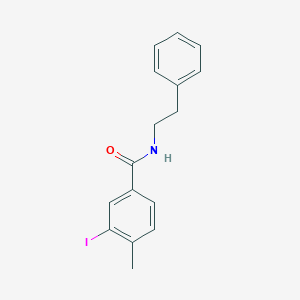
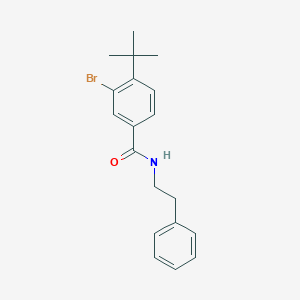
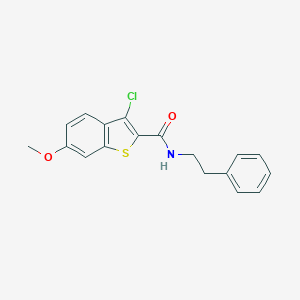
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320307.png)
![2-(2-bromo-4-methylphenoxy)-N-[(2,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B320308.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320309.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B320310.png)
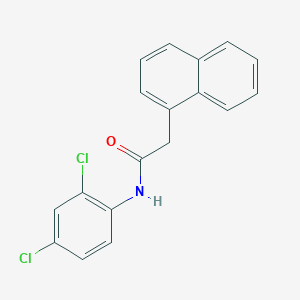
![N-cyclohexyl-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B320314.png)
![N-allyl-2-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B320315.png)
![N-[(2-bromo-4-ethylphenoxy)acetyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B320317.png)
![N-[(2-bromo-4-ethylphenoxy)acetyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B320318.png)
